Sodium cacodylate

Catalog No.
S543514
CAS No.
124-65-2
M.F
NaO2As(CH3)2·3H2O
C2H6AsNaO2
M. Wt
160.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium cacodylate

CAS Number

124-65-2

Product Name

Sodium cacodylate

IUPAC Name

sodium;dimethylarsinate

Molecular Formula

NaO2As(CH3)2·3H2O
C2H6AsNaO2

Molecular Weight

160.99 g/mol

InChI

InChI=1S/C2H7AsO2.Na/c1-3(2,4)5;/h1-2H3,(H,4,5);/q;+1/p-1

InChI Key

IHQKEDIOMGYHEB-UHFFFAOYSA-M

SMILES

C[As](=O)(C)[O-].[Na+]

Solubility

Soluble in short chain alcohols; insoluble in diethyl ether.
In water, 2X10+6 mg/l @ 25 °C.

Synonyms

Arsicodile; Arsine oxide, hydroxydimethyl-, sodium salt; Arsinic acid, dimethyl-, sodium salt; Arsycodile; Arsysodila; Bolate; Bolls-eye;

Canonical SMILES

C[As](=O)(C)[O-].[Na+]

Isomeric SMILES

C[As](=O)(C)[O-].[Na+]

Description

The exact mass of the compound Sodium cacodylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in short chain alcohols; insoluble in diethyl ether.in water, 2x10+6 mg/l @ 25 °c.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1910. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium cacodylate is a colorless to light yellow crystalline solid or powder with a faint garlic odor []. It is the sodium salt of cacodylic acid, a simpler organoarsenic compound [(CH₃)₂AsO₂H] []. Sodium cacodylate has been historically significant in scientific research due to its herbicidal properties and use as a veterinary medicine []. However, due to its toxicity and environmental concerns, its use has largely been discontinued.


Molecular Structure Analysis

The structure of sodium cacodylate features a central arsenic atom (As) bonded to two methyl groups (CH₃) and a carboxylic acid group (COO⁻). The negative charge of the carboxylate group is balanced by a sodium cation (Na⁺). This structure results in a zwitterionic molecule at physiological pH [].

Here are some key features of the structure:

  • As(III) oxidation state: Arsenic in sodium cacodylate exists in the +3 oxidation state (As(III)), which is more toxic than the +5 state (As(V)) [].
  • Hydrophobic and hydrophilic moieties: The presence of both methyl groups (hydrophobic) and the carboxylate group (hydrophilic) contributes to the amphiphilic nature of the molecule, influencing its interactions with biological membranes [].

Chemical Reactions Analysis

Synthesis

Sodium cacodylate can be synthesized by reacting cacodylic acid with sodium hydroxide [].

(CH₃)₂AsO₂H + NaOH → (CH₃)₂AsO₂Na + H₂O

Decomposition

Upon heating, sodium cacodylate decomposes, releasing a garlic-like odor due to the formation of dimethylarsine, a volatile arsenic compound [].

Other Reactions

Sodium cacodylate can undergo various reactions depending on the experimental conditions. These include:

  • Complexation: It can form complexes with metals, which can be useful for separation and purification techniques [].
  • Esterification: The carboxylate group can react with alcohols to form esters, potentially used in organic synthesis [].

Physical And Chemical Properties Analysis

  • Formula: C₂H₇AsO₂Na
  • Molar mass: 137.99 g/mol []
  • Melting point: Liquefies in its own water of crystallization at 60°C, becomes anhydrous at 120°C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Highly soluble in water (100 mg/mL) [].
  • Stability: Stable at room temperature, but decomposes upon heating [].
  • pH: Aqueous solutions are slightly basic (pH 5.1-7.4) [].

Mechanism of Action (not applicable)

Sodium cacodylate does not have a well-defined mechanism of action in current scientific research. Its historical uses as a herbicide and veterinary medicine likely involved disrupting cellular processes, but the specific mechanisms remain unclear.

Sodium cacodylate is a toxic compound and should be handled with appropriate precautions [, ]. Here are some key safety concerns:

  • Acute toxicity: Exposure to sodium cacodylate can cause irritation to the skin, eyes, and respiratory system. In severe cases, it can lead to organ damage and death [, ].
  • Chronic toxicity: Long-term exposure has been linked to cancer and other health problems [].
  • Environmental hazards: Sodium cacodylate is persistent in the environment and can accumulate in the food chain, posing a threat to wildlife [].

Sodium Cacodylate in Electron Microscopy

  • Buffering

    Sodium cacodylate functions as a buffer solution, maintaining a stable pH environment within the desired range (typically between 5.1 and 7.4) during sample processing. This is crucial because electron microscopy often involves harsh chemicals that can alter the sample's structure or functionality. The buffer's ability to resist changes in pH ensures the sample's integrity [].

  • Fixative Stabilization

    Electron microscopy requires fixation, a process that immobilizes and preserves the sample's structure. Sodium cacodylate plays a role in stabilizing fixatives like glutaraldehyde, preventing them from degrading or reacting unpredictably with the sample. This ensures consistent fixation results and optimal sample preservation for electron microscopy analysis [].

Sodium Cacodylate in Proteomics Research

Beyond electron microscopy, sodium cacodylate finds applications in proteomic research, the study of proteins within a cell, organism, or tissue. Here's how it's utilized:

  • Arsenic Source: Sodium cacodylate is an organic arsenic compound. In some proteomic research, scientists leverage this property to introduce a specific, detectable element (arsenic) into proteins. This allows researchers to track and study these proteins within complex biological mixtures.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Sodium cacodylate appears as a white crystalline or granular solid with a slight odor. Toxic by ingestion, inhalation, and skin absorption. Used as a herbicide.

Color/Form

Colorless to light yellow
Crystalline solid

Density

greater than 1 at 68 °F (est) (USCG, 1999)
>1 at 20 °C (solid) (est)

Odor

None

Appearance

Solid powder

Melting Point

140 °F 140° F for trihydrate. Liquifies in water of hydration at 140° F and becomes anhydrous at 284° F (EPA, 1998)
200.0 °C
200 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OC4237N148

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (96.3%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (92.59%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (87.04%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Has been used in chronic eczema, anemia, as a tonic.
MEDICATION (VET): FORMERLY AS IV THERAPY (AS MIXED SODIUM AND IRON CACODYLATES) IN CONVALESCENCE, ANEMIAS, AND SKIN DISEASES OF HORSES, CATTLE AND DOGS. ...OCCASIONALLY USED ORALLY...FOR CATS AND DOGS...

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

124-65-2

Wikipedia

Sodium salt of cacodylic acid

Biological Half Life

When administered to rats, cacodylic acid was rapidly absorbed from the lung with a half-time of 2.2 min. Peroral absorption half-time was 248 min. The half-time for clearance from the whole blood after intravenous, intratracheal and peroral administration as 92, 76 and 90 days, respectively. In pregnant rats, cacodylic acid readily crossed the placenta. The small amount of carbon dioxide evolved indicated that only a small fraction of the dose was demethylated. /Cacodylic acid/

Use Classification

Agrochemicals -> Rodenticides
Fire Hazards -> Carcinogens, Reactive - 1st degree
HERBICIDES

Methods of Manufacturing

... distillation of a mixt of arsenic trioxide and potassium acetate ... yields Cadet's liq, containing ... dimethylarsine oxide. This is oxidized with mercuric oxide yielding crystals of cacodylic acid which is neutralized with sodium carbonate or sodium hydroxide.
... BY TREATMENT OF METHYLARSINE OXIDE WITH METHYL IODIDE & SODIUM HYDROXIDE IN METHYL ALCOHOL ... IT IS PREPARED COMMERCIALLY BY ALKYLATION OF METHANEARSONIC ACID, DISODIUM SALT WITH METHYL CHLORIDE ... .
Oxidation and neutralization of cacodyl oxide. /Sodium cacodylate trihydrate/

General Manufacturing Information

Arsinic acid, As,As-dimethyl-, sodium salt (1:1): ACTIVE
CONTAINS APPROX 35% ARSENIC (47% IN ANHYDROUS FORM).
Grades or purity: 22-28% sodium cacodylate, 3-5% cacodylic acid, balance inert solid (or water).
... The safe parenteral dose (300 mg) is significantly larger than the safe oral dose (60 mg) because acidic gastric juice rapidly frees inorganic arsenic, presumably as arsenic acid, which is then reduced to trivalent arsenous oxide.

Analytic Laboratory Methods

AOAC Method 526.16. Arsenic in Sodium Cacodylate. Titrimetric Method.
SODIUM CACODYLATE IN DISTILLED WATER OR SEWAGE SLUDGE WAS ELECTROPHORESED IN 0.05 M SODIUM CITRATE BUFFER AT PH 7 FOR 60 MIN & DEVELOPED WITH (NH4)2 GIVING GOOD COLOR DEFINITION.

Storage Conditions

Do not store near fertilizers, seeds, insecticide, or fungicides.

Interactions

Muscarinic receptorsare altered by sulfhydryl reagents. Arsenic cmpd, which have been used as insecticides, exert their toxic effects by combining with sulfhydryl groups. The action of arsenicals on the muscarinic receptor from invertebrate and vertebrate species (locust and rat) was compared. Disulfide reducing reagents dithiothreitol and British Anti-Lewisite, but not arsenicals, inhibited (3)H quinuclidinyl benzilate binding. However, after disulfide reduction, arsenicals caused a further inhibition of muscarinic binding. The effect of dithiothreitol + arsenicals was largely irreversible. The locust receptors were more sensitive to the action of both disulfide reagents either in the absence or presence of arsenicals than the rat receptors. The sulfhydryl reagent p-chloromercuric benzoate was more effective at inhibiting the locust receptors than the rat receptors, but addition of arsenicals did not cause further inhibition in either the locust or rat receptors. In locust, dithiothreitol + cacodylate and dithiothreitol + arsenite caused a reduction in the number of sites without modifying the affinity of (3)H quinuclidinyl benzilate binding. In rat, dithiothreitol + arsenite caused a decrease in the affinity, while dithiothreitol + cacodylate caused a decrease in the affinity of (3)H quinuclidinyl benzilate binding and its number of sites. Competition experiments after dithiothreitol + cacodylate showed that the IC50 remained unchanged in the locust. In the rat, the IC50 for atropine was increased and increased for carbachol. These results are explained assuming that the binding site of the locust receptor has a disulfide group similar to that of the mammalian receptor, but that th hydrophobic interactions within the binding site are weaker in the locust receptor.

Dates

Modify: 2023-08-15
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